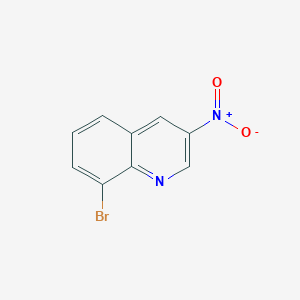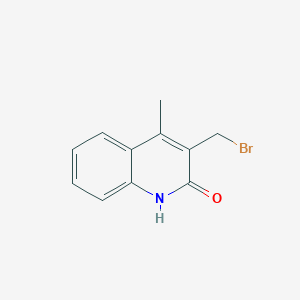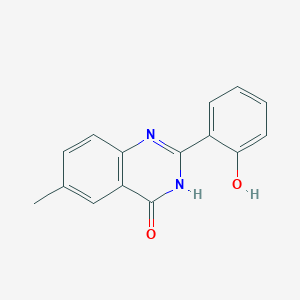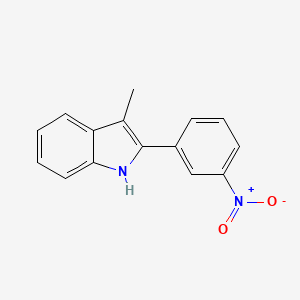![molecular formula C12H12ClN3O B11865281 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride CAS No. 1956307-87-1](/img/structure/B11865281.png)
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one est un composé synthétique appartenant à la famille des dérivés de l’indole. Les dérivés de l’indole sont connus pour leurs activités biologiques significatives et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation d’indole de Fischer, où un dérivé d’hydrazine réagit avec une cétone en présence d’un catalyseur acide pour former le cycle indole . Les conditions réactionnelles impliquent souvent l’acide acétique glacial et l’acide chlorhydrique concentré .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont fréquemment utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire une large gamme de dérivés de l’indole fonctionnalisés .
Applications de la recherche scientifique
Le chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant ou activant leurs fonctions. Cela peut conduire à divers effets biologiques, tels que l’inhibition de la prolifération cellulaire dans les cellules cancéreuses ou la perturbation de la réplication virale .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale présentant des caractéristiques structurales similaires.
Tryptophane : Un acide aminé essentiel avec un cycle indole.
Sérotonine : Un neurotransmetteur dérivé du tryptophane.
Unicité
Le chlorhydrate de 3-amino-9-méthyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one est unique en raison de son motif de substitution spécifique sur le cycle indole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
1956307-87-1 |
|---|---|
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
3-amino-9-methyl-2H-pyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C12H11N3O.ClH/c1-15-9-5-3-2-4-7(9)8-6-10(13)14-12(16)11(8)15;/h2-6H,1H3,(H3,13,14,16);1H |
Clé InChI |
JSQMNYPEZUBQLG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)










![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
